An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine: Core Properties and Applications
An In-Depth Technical Guide to 7-Methylimidazo[1,2-a]pyrimidine: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylimidazo[1,2-a]pyrimidine is a heterocyclic organic compound belonging to the imidazopyrimidine class of molecules. This scaffold is of significant interest to medicinal chemists due to its structural analogy to purines, allowing it to interact with a wide range of biological targets. The imidazo[1,2-a]pyrimidine core is a key structural element in several preclinical drug candidates, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comprehensive overview of the fundamental properties of 7-Methylimidazo[1,2-a]pyrimidine, its synthesis, and its potential applications in drug discovery and development.
Chemical Structure and Physicochemical Properties
The core of 7-Methylimidazo[1,2-a]pyrimidine is a fused bicyclic system consisting of an imidazole ring fused to a pyrimidine ring, with a methyl group substituted at the 7-position.
Molecular Formula: C₇H₇N₃ CAS Number: 33334-11-1[3]
| Property | Predicted/Estimated Value | Source |
| Molecular Weight | 133.15 g/mol | N/A |
| pKa | Basic pKa is estimated to be in the range of 4-5, similar to other imidazopyrimidines. | N/A |
| LogP | 1.0 - 1.5 | N/A |
| Aqueous Solubility | Predicted to be sparingly soluble. A study on related imidazo[1,2-a]pyrimidine derivatives reported logS values (in mol/L) in the range of -2.9 to -3.0.[1] | [1] |
| Stability | Generally stable under standard laboratory conditions. Stability may be affected by strong acids, bases, and oxidizing agents. | N/A |
Synthesis of 7-Methylimidazo[1,2-a]pyrimidine Derivatives
The synthesis of the imidazo[1,2-a]pyrimidine scaffold is most commonly achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of 7-methyl substituted derivatives, 2-amino-4-methylpyrimidine is a key starting material.
General Synthetic Protocol for 2-Aryl-7-methylimidazo[1,2-a]pyrimidines
This protocol describes a general method for the synthesis of 2-aryl-7-methyl-imidazo[1,2-a]pyrimidines, adapted from established literature procedures.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyrimidine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add the desired α-bromoacetophenone derivative (1.0 equivalent) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-aryl-7-methylimidazo[1,2-a]pyrimidine.
Caption: General workflow for the synthesis of 2-aryl-7-methylimidazo[1,2-a]pyrimidines.
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The 7-methyl substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyrimidine derivatives.[2][4] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of breast, lung, and liver cancer.
One study on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives demonstrated significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC₅₀ values in the micromolar range.[5] Another study reported that certain imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in cancer cells.[6]
Antimicrobial Activity
The imidazo[1,2-a]pyrimidine nucleus is also a promising scaffold for the development of novel antimicrobial agents.[7][8] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][9] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
A series of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines were synthesized and tested for their in vitro antimicrobial activity, with some compounds showing significant efficacy against various microorganisms.[7]
Anti-inflammatory Activity
Imidazo[1,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties.[10] Some of these compounds have been found to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10] The anti-inflammatory effects of these compounds are also being explored in the context of cancer, where chronic inflammation is a known contributing factor.
A study on a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.[11]
Caption: Putative anti-inflammatory mechanism via inhibition of NF-κB and STAT3 pathways.
Conclusion
7-Methylimidazo[1,2-a]pyrimidine and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. The versatility of the imidazo[1,2-a]pyrimidine scaffold allows for the generation of diverse chemical libraries for screening against various diseases. Further research into the structure-activity relationships (SAR) of 7-methyl substituted derivatives will be crucial for the development of potent and selective drug candidates. The synthesis of these compounds is generally straightforward, making them attractive for further exploration in drug discovery programs. As our understanding of the biological targets and mechanisms of action of these compounds grows, so too will their potential to be developed into novel therapeutics.
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